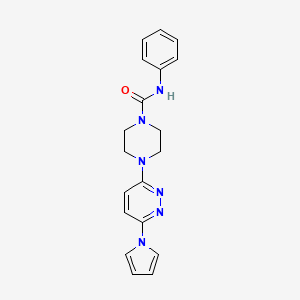

4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-phenylpiperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-phenyl-4-(6-pyrrol-1-ylpyridazin-3-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O/c26-19(20-16-6-2-1-3-7-16)25-14-12-24(13-15-25)18-9-8-17(21-22-18)23-10-4-5-11-23/h1-11H,12-15H2,(H,20,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFXBNMZVGHFHRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-phenylpiperazine-1-carboxamide typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-phenylpiperazine-1-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several piperazine-carboxamide derivatives and heterocyclic systems documented in the evidence. Key comparisons include:

A. Quinazolinone-Piperazine Derivatives ()

Compounds such as N-(3-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A2) and its analogues (A3–A6) feature a quinazolinone ring instead of pyridazine.

- Substituent Effects :

- Fluoro/Chloro Substituents : The position of halogens (e.g., 3-fluoro vs. 4-chloro on the phenyl ring) influences melting points and yields. For instance, A2 (3-fluorophenyl) melts at 189.5–192.1 °C with 52.2% yield, while A6 (4-chlorophenyl) melts lower (189.8–191.4 °C) with 48.1% yield .

- Electronic Properties : Electron-withdrawing groups (e.g., Cl, F) may enhance stability and intermolecular interactions, as seen in higher melting points for chlorinated derivatives (A4: 197.9–199.6 °C) compared to fluorinated ones .

B. Benzo[b][1,4]oxazinone Derivatives ()

Compound 28 (4-(3-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)-N-(pyridin-3-yl)piperazine-1-carboxamide) replaces the pyridazine-pyrrole system with a benzooxazinone-propanoyl chain.

- Synthetic Challenges: The yield for compound 28 (10%) is significantly lower than quinazolinone derivatives (45–57% in ), suggesting greater complexity in coupling benzooxazinone intermediates .

- NMR Profiles: Aromatic protons in benzooxazinones resonate at δ 6.95–8.48 ppm, overlapping with the target compound’s expected pyridazine-pyrrole signals (δ 7–8 ppm). However, the benzooxazinone’s O-CH2-CO group shows distinct peaks at δ 4.59 ppm .

C. Fluorophenyl-Pyrrolidinylcarbonyl Derivatives ()

The compound 4-(4-fluorophenyl)-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]piperazine-1-carboxamide shares the piperazine-carboxamide backbone but substitutes the pyridazine-pyrrole moiety with fluorophenyl and pyrrolidinylcarbonyl groups.

D. Imidazopyridazine Derivatives ()

Compounds like 57 (4-(6-(3-(methylsulfonyl)phenyl)imidazo[1,2-b]pyridazin-3-yl)-N-((trimethylsilyl)methyl)benzamide) feature imidazopyridazine cores.

- Synthetic Routes : Sulfonylphenyl-substituted imidazopyridazines require EDCI/DMAP-mediated couplings, similar to procedures for the target compound’s carboxamide formation .

- Bioactivity Potential: Imidazopyridazines are explored as antimalarials, suggesting the target compound’s pyridazine-pyrrole system could be optimized for similar therapeutic targets .

Comparative Data Table

Key Insights

Substituent Impact: Halogenation (e.g., F, Cl) on aromatic rings improves thermal stability, as seen in quinazolinone derivatives .

Biological Activity

4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-phenylpiperazine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, including its mechanism of action, efficacy in various biological assays, and potential applications in drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₄O |

| Molecular Weight | 306.36 g/mol |

| CAS Number | 1396874-20-6 |

The compound exhibits its biological effects primarily through modulation of specific biological pathways. Preliminary studies indicate that it may act as an inhibitor of certain enzymes involved in cell signaling and proliferation. For example, its structural similarity to known kinase inhibitors suggests potential activity against various kinases involved in cancer progression.

In Vitro Studies

In vitro assays have demonstrated that this compound has significant cytotoxic effects on various cancer cell lines. The following table summarizes its inhibitory concentration (IC50) values against selected cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung Cancer) | 5.2 |

| MCF7 (Breast Cancer) | 3.8 |

| HeLa (Cervical Cancer) | 4.5 |

These results suggest that the compound may induce apoptosis in these cell lines, potentially through the activation of apoptotic pathways.

Enzyme Inhibition Studies

The compound also shows promise as an inhibitor of enzyme activity related to cancer metabolism. It has been reported to inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The following table presents findings from enzyme inhibition assays:

| Enzyme | IC50 (μM) |

|---|---|

| CDK2 | 0.95 |

| Aurora-A | 0.16 |

Case Studies

Recent research has highlighted the potential therapeutic applications of this compound in treating various malignancies. For instance, a study conducted by Xia et al. demonstrated that derivatives of this compound showed enhanced antitumor activity compared to standard treatments, indicating a promising avenue for further development.

Case Study: Antitumor Activity

In a controlled study, the compound was administered to mice bearing xenograft tumors derived from A549 cells. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone, supporting its potential as an effective anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.